2-Bromopentafluoropropene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1,1,3,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5/c4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZURNDHYWQPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381172 | |

| Record name | 2-Bromopentafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-49-2 | |

| Record name | 2-Bromo-1,1,3,3,3-pentafluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopentafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromopentafluoropropene: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2][3][4][5] Fluorinated building blocks are thus in high demand, providing synthetic chemists with versatile platforms for the synthesis of novel therapeutics. Among these, halo-fluoroalkenes represent a particularly interesting class of synthons due to their unique reactivity, allowing for the introduction of fluorine-containing moieties through various chemical transformations. This guide provides a comprehensive technical overview of 2-Bromopentafluoropropene, a potentially valuable, yet under-documented, fluorinated building block.

Part 1: Chemical Identity and Physicochemical Properties

Chemical Structure and IUPAC Nomenclature

This compound is a halogenated alkene with the chemical formula C₃BrF₅. Based on its CAS number (431-49-2) and listed synonyms such as "2-Bromopentafluoroprop-1-ene" and "2-Bromoperfluoroprop-1-ene", the structure can be confidently assigned. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-1,1,3,3,3-pentafluoroprop-1-ene .

The structure features a three-carbon propylene backbone with a double bond between the first and second carbon atoms. The second carbon is substituted with a bromine atom, while the first and third carbons are perfluorinated.

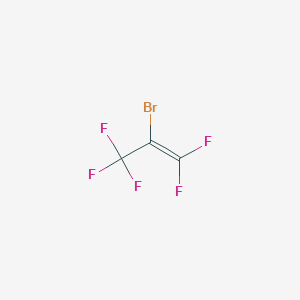

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of 2-bromo-1,1,3,3,3-pentafluoroprop-1-ene.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, its properties can be inferred from its structure and comparison with similar compounds.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 431-49-2 | |

| Molecular Formula | C₃BrF₅ | |

| Molecular Weight | 210.93 g/mol | Calculated |

| Appearance | Likely a colorless liquid | Analogy to similar bromofluoroalkenes |

| Boiling Point | Estimated to be in the range of 30-60 °C | Analogy to similar bromo- and fluoro- propenes |

| Solubility | Immiscible with water, soluble in organic solvents | General property of halogenated hydrocarbons |

Spectroscopic Characterization (Predicted)

-

¹⁹F NMR: This would be the most informative technique.[6][7][8][9] One would expect two distinct signals corresponding to the two different fluorine environments: the CF₂ group at the C1 position and the CF₃ group at the C3 position. The signals would likely appear as complex multiplets due to F-F coupling.

-

¹³C NMR: Three signals corresponding to the three carbon atoms would be expected. The carbon atoms bonded to fluorine would exhibit significant splitting due to C-F coupling. The chemical shifts would be influenced by the electronegativity of the attached halogens.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks). Fragmentation would likely involve the loss of bromine and fluorine atoms or CF₃/CF₂Br fragments.

Part 2: Synthesis and Reactivity

While specific patented or published synthetic routes for this compound are not widely documented, its preparation can be envisioned through established methodologies in organofluorine chemistry.

Potential Synthetic Pathways

Diagram 2: Plausible Synthetic Routes to this compound

Caption: Conceptual synthetic pathways to this compound.

Route 1: Halofluorination and Elimination

A plausible approach involves the addition of bromine to a suitable pentafluoropropene isomer, followed by dehydrobromination or dehydrofluorination. For instance, the bromination of 1,1,3,3,3-pentafluoropropene could yield a dibromopentafluoropropane intermediate, which upon treatment with a base could eliminate HBr to afford the desired product. The regioselectivity of the elimination step would be crucial.

Experimental Protocol (Hypothetical):

-

Bromination: To a solution of 1,1,3,3,3-pentafluoropropene in an inert solvent (e.g., CCl₄), add an equimolar amount of bromine, potentially with a Lewis acid catalyst, at a controlled temperature (e.g., 0 °C to room temperature).

-

Work-up: After the reaction is complete (monitored by GC-MS), the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by water and brine. The organic layer is then dried over anhydrous MgSO₄.

-

Elimination: The crude dibromopentafluoropropane is dissolved in a suitable solvent (e.g., ethanol or THF), and a base such as potassium hydroxide or a non-nucleophilic base like DBU is added. The reaction is heated to reflux until the starting material is consumed.

-

Purification: The product is isolated by distillation or column chromatography.

Causality behind Experimental Choices:

-

The use of a non-polar solvent for bromination is standard for this type of reaction.

-

A basic work-up is necessary to remove any acidic byproducts.

-

The choice of base for the elimination step will influence the regioselectivity and yield of the reaction.

Route 2: Wittig-type Olefination

A Wittig-type reaction could also be employed.[10] This would involve the reaction of a suitable phosphonium ylide with a fluorinated carbonyl compound. For instance, the reaction of a bromofluoromethylidene phosphorane with trifluoroacetyl fluoride could potentially yield this compound. The stereoselectivity of such reactions can often be controlled by the reaction conditions.[10]

Predicted Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the presence of the C=C double bond, the C-Br bond, and the electron-withdrawing pentafluoropropenyl group.

-

Nucleophilic Addition/Substitution: The electron-deficient nature of the double bond makes it susceptible to attack by nucleophiles. The bromine atom can also be displaced by strong nucleophiles.

-

Cross-Coupling Reactions: The C-Br bond is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings.[11][12][13][14][15] This allows for the introduction of a wide variety of substituents at the 2-position, making it a valuable building block for creating molecular diversity.

-

Radical Reactions: The C-Br bond can undergo homolytic cleavage to form a vinyl radical, which can participate in various radical-mediated transformations.

Diagram 3: Reactivity of this compound

Caption: Potential reaction pathways for this compound.

Part 3: Applications in Drug Development

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] this compound, as a fluorinated building block, offers several potential applications in medicinal chemistry.

Bioisosteric Replacement

The pentafluoropropenyl group can serve as a bioisostere for other chemical moieties, such as a phenyl group or a bulky alkyl group. Its unique electronic and steric properties can lead to improved pharmacological profiles.

Synthesis of Complex Fluorinated Molecules

The reactivity of this compound, particularly its ability to participate in cross-coupling reactions, makes it a valuable tool for the synthesis of complex fluorinated molecules. This allows for the late-stage introduction of the pentafluoropropenyl group into a drug candidate, which can be advantageous in a drug discovery program.

¹⁹F NMR Probe for in vivo Imaging

The presence of five fluorine atoms makes this compound and its derivatives potentially useful as ¹⁹F NMR probes for in vivo imaging and pharmacokinetic studies.[7]

Part 4: Safety and Handling

Detailed toxicological data for this compound is not available. However, as with any halogenated organic compound, it should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising, yet underexplored, fluorinated building block with significant potential in organic synthesis and drug discovery. Its unique combination of a reactive C-Br bond and a perfluorinated propenyl moiety makes it a versatile synthon for the construction of complex fluorinated molecules. While further research is needed to fully elucidate its properties and reactivity, the principles of organofluorine chemistry suggest that it could become a valuable tool for medicinal chemists.

References

-

Melnykov, K. P., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

-

Mészáros, Á., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2586–2595. [Link]

-

Guesdon, Z., et al. (2020). Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. Molecules, 25(23), 5532. [Link]

-

Melnykov, K. P., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

Wang, J., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3509. [Link]

-

ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

- Google Patents. (n.d.). Preparation device and method of 2-bromo heptafluoropropane.

-

ResearchGate. (2020). Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. [Link]

-

Orita, A., et al. (2019). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 15, 2536–2542. [Link]

- Google Patents. (n.d.). Preparation method of 2-bromo-3,3,3-trifluoropropene.

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Kim, H., et al. (2021). Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermediates. Science Advances, 7(44), eabj3857. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). Ultrafast 19F MAS NMR. [Link]

-

National Center for Biotechnology Information. (2020). Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. [Link]

-

Wang, H., et al. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 25(51), 9183–9187. [Link]

-

Molander, G. A., & Brown, A. R. (2011). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Journal of the Korean Chemical Society, 55(4), 673–677. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. azom.com [azom.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticipated Thermal Stability and Decomposition of 2-Bromopentafluoropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated thermal stability and decomposition pathways of 2-Bromopentafluoropropene (CF3CBr=CF2). In the absence of direct experimental data for this specific molecule, this document synthesizes information from studies on structurally analogous halogenated alkenes to build a predictive framework. The guide delves into the probable decomposition mechanisms, expected thermal breakdown products, and the kinetic parameters that likely govern these processes. Furthermore, it outlines detailed experimental protocols for researchers seeking to empirically determine the thermal behavior of this compound, ensuring a self-validating system for future investigations. This document is intended to serve as a foundational resource for scientists and professionals working with or considering the use of this compound in applications where thermal stability is a critical parameter.

Introduction: The Significance of this compound and the Need for Thermal Characterization

This compound is a halogenated alkene with potential applications as a building block in organic synthesis, particularly for the introduction of the pentafluoropropenyl group into pharmaceuticals and advanced materials. Its unique combination of a bromine atom and a pentafluorinated propenyl group suggests a rich and versatile reactivity. However, the thermal stability of such molecules is a paramount concern, influencing their storage, handling, and application, especially in processes requiring elevated temperatures.

Currently, the scientific literature lacks specific studies on the thermal decomposition of this compound. This guide, therefore, addresses this knowledge gap by providing a robust, predictive analysis based on established principles of physical organic chemistry and extensive data from closely related compounds, such as 2-bromo-3,3,3-trifluoropropene. By understanding the likely modes of thermal degradation, researchers can mitigate risks, optimize reaction conditions, and anticipate potential impurities or byproducts.

Predicted Thermal Stability and Decomposition Onset

Based on studies of analogous fluorinated and brominated alkenes, the thermal decomposition of this compound is expected to commence at elevated temperatures. For instance, the related compound 2-bromo-3,3,3-trifluoropropene has been studied over a temperature range of 25-800°C[1]. While a precise onset temperature for this compound is not documented, it is reasonable to hypothesize that significant decomposition will occur at temperatures exceeding several hundred degrees Celsius. The high strength of the C-F bonds generally imparts considerable thermal stability to fluorinated compounds[2].

The initiation of decomposition is likely to be the rate-determining step, involving the cleavage of the weakest chemical bond in the molecule. In the case of this compound, the C-Br bond is significantly weaker than the C-F and C-C bonds, making its homolytic cleavage the most probable initiation step.

Table 1: Comparison of Bond Dissociation Energies (Representative Values)

| Bond | Typical Dissociation Energy (kJ/mol) |

| C-Br | ~280 |

| C-F | ~485 |

| C=C | ~611 |

| C-C | ~347 |

Note: These are average values and can vary based on the specific molecular environment.

Postulated Decomposition Pathways and Mechanisms

The thermal decomposition of this compound is anticipated to proceed through a combination of radical chain reactions and unimolecular elimination pathways.

Radical Chain Mechanism

At sufficiently high temperatures, the homolytic cleavage of the C-Br bond is expected to initiate a radical chain reaction.

Initiation: CF3-CBr=CF2 → CF3-C•=CF2 + Br•

The resulting vinyl radical and bromine atom can then participate in a series of propagation steps.

Propagation: The bromine radical (Br•) is a key species in many high-temperature reactions, including flame retardancy[1]. It can abstract other atoms or add to double bonds, propagating the chain reaction. The specific propagation steps for this compound would need to be determined experimentally but could involve reactions with the parent molecule or other radical species.

Termination: The chain reaction will terminate through the combination of two radical species.

Unimolecular Elimination

While less likely to be the primary pathway due to the absence of a hydrogen atom beta to the bromine, the possibility of rearrangement and elimination of a stable molecule should be considered. However, given the structure of this compound, a concerted elimination reaction is not readily apparent.

A visual representation of the postulated primary decomposition pathway is provided below.

Caption: Postulated initial step in the thermal decomposition of this compound.

Anticipated Decomposition Products

Based on the decomposition of similar compounds, a range of products can be anticipated. The pyrolysis of 2-bromo-3,3,3-trifluoropropene, for example, yields trifluoropropyne and bromotrifluoromethane as major products[1].

For this compound, the following products are plausible:

-

Perfluoropropyne (CF3-C≡CF): This could be a significant product arising from rearrangement and elimination from the vinyl radical intermediate.

-

Bromotrifluoromethane (CF3Br) and Difluoroacetylene (F-C≡C-F): These could be formed through fragmentation of the parent molecule or its radical intermediates.

-

Hexafluorobuta-1,3-diene (CF2=C(CF3)-C(CF3)=CF2): Dimerization of the pentafluoropropen-2-yl radical could lead to this product.

-

Elemental Bromine (Br2): Combination of two bromine radicals would lead to the formation of molecular bromine.

-

Soot and other carbonaceous materials: At very high temperatures, complete breakdown of the organic structure can lead to the formation of soot.

The exact product distribution will be highly dependent on the temperature, pressure, and presence of other reactive species.

Experimental Protocols for Determining Thermal Stability

To empirically determine the thermal stability and decomposition of this compound, a systematic experimental approach is required. The following protocols are based on standard methods used for similar compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible (typically platinum or alumina).

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 900°C) at a controlled linear heating rate (e.g., 10°C/min).

-

Record the sample mass as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile decomposition products.

Methodology:

-

Introduce a small, precise amount of this compound into a pyrolysis unit connected to a GC/MS system.

-

Rapidly heat the sample to a specific pyrolysis temperature (e.g., 600°C, 700°C, 800°C) for a short duration (e.g., 10-20 seconds) in an inert atmosphere.

-

The volatile pyrolysis products are immediately transferred to the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

By comparing the obtained mass spectra with spectral libraries (e.g., NIST), the decomposition products can be identified.

Safety Considerations

The thermal decomposition of halogenated compounds can produce toxic and corrosive gases, such as hydrogen bromide (HBr) and hydrogen fluoride (HF) if sources of hydrogen are present. All thermal decomposition experiments should be conducted in a well-ventilated fume hood or a closed system with appropriate exhaust gas scrubbing. Personal protective equipment, including safety glasses, lab coat, and appropriate gloves, should be worn at all times. The safety data sheet for 3-Bromopentafluoropropene indicates that it is a liquefied gas that can cause skin and eye irritation, and may cause respiratory irritation[3]. Similar precautions should be taken for this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently unavailable, a scientifically sound predictive framework can be established based on the behavior of analogous halogenated alkenes. The primary decomposition pathway is anticipated to be initiated by the homolytic cleavage of the C-Br bond, leading to a radical chain reaction. Key anticipated products include perfluoropropyne and various brominated and fluorinated C1-C4 species.

This guide provides researchers with a theoretical foundation and practical experimental designs to investigate the thermal properties of this compound. The proposed TGA and Py-GC/MS protocols offer a robust methodology for determining the decomposition onset temperature and identifying the resulting products. Such empirical data is crucial for the safe handling, storage, and application of this promising chemical intermediate.

References

-

The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism. (2025, August 5). ResearchGate. [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). Chemical Engineering Transactions. [Link]

-

Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. (2025, July 21). PubMed. [Link]

Sources

An In-Depth Technical Guide to 2-Bromopentafluoropropene (CAS 431-49-2) for Research & Development

Executive Summary

2-Bromopentafluoropropene is a specialized fluorinated alkene that serves as a valuable building block for researchers in medicinal chemistry and materials science. Its unique structure, featuring a reactive carbon-bromine bond and a polyfluorinated propylene backbone, allows for the strategic introduction of the pentafluoropropenyl moiety into complex organic molecules. The incorporation of fluorine is a widely recognized strategy in drug design to enhance critical properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, commercial availability, plausible synthetic routes, and its strategic application in modern drug discovery programs.

Physicochemical & Structural Data

This compound, identified by the CAS Number 431-49-2, is a halogenated propene derivative. The molecule's chemical reactivity is dominated by two key features: the vinylic carbon-bromine bond, which is susceptible to various cross-coupling reactions, and the electron-deficient double bond, influenced by the five fluorine atoms. These features make it a versatile reagent for constructing more complex fluorinated compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 431-49-2 | [3] |

| Molecular Formula | C₃BrF₅ | [3] |

| Molecular Weight | 228.93 g/mol | [3] |

| Canonical SMILES | C(=C(C(F)(F)F)Br)(F)F | N/A |

| Physical Form | Typically supplied as a liquid | Supplier Data |

| Boiling Point | Data not consistently available; estimated to be low | N/A |

Strategic Importance in Medicinal Chemistry

The use of organofluorine compounds in pharmaceuticals is a cornerstone of modern drug development.[4] The carbon-fluorine bond is the strongest single bond in organic chemistry, and its introduction into a drug candidate can profoundly alter its biological profile in beneficial ways.[5]

Key Advantages of Fluorination in Drug Design:

-

Metabolic Stability: Fluorine atoms can block sites of metabolism (e.g., P450 oxidation), increasing the drug's half-life.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.

-

Lipophilicity & Permeability: Strategic fluorination can modulate a molecule's lipophilicity, which is crucial for controlling its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The fluoroalkene group, in particular, is of significant interest as it can serve as a non-hydrolyzable, isosteric, and isopolar mimic of the amide bond, a ubiquitous linkage in biological systems.[1] this compound provides researchers with a direct tool to install this valuable motif, enabling the synthesis of novel peptide mimics and other biologically active molecules.

Commercial Availability and Sourcing

This compound is classified as a specialty chemical and is not produced in bulk quantities. Its availability is limited to a select number of fine chemical suppliers that cater to the research and development sector. Due to its specialized nature, lead times can vary, and it is advisable to contact suppliers well in advance of planned experiments.

Table 2: Commercial Suppliers of this compound

| Supplier | Notes |

|---|---|

| ChemicalBook | Lists the compound and provides a platform to connect with various global suppliers.[3] |

| LookChem | Lists the product with CAS number 431-49-2, indicating availability from listed manufacturers.[6] |

| Specialty Fluorine Suppliers | Several niche suppliers specializing in fluorinated building blocks often carry this or structurally similar reagents. Direct catalog searches are recommended. |

For any specialized reagent like this compound, a rigorous internal validation process is critical to ensure experimental success and reproducibility. This workflow ensures that the material meets the required specifications before being committed to a multi-step synthesis.

Caption: Sourcing and internal validation workflow for a specialty chemical.

Synthesis & Reactivity Insights

While detailed, peer-reviewed synthesis procedures for this compound are not widely published, its preparation can be logically inferred from established methods for analogous compounds. A plausible and industrially scalable approach involves a two-step sequence starting from a fluorinated propane precursor, as demonstrated for similar molecules.[7]

-

Bromination: The synthesis likely begins with the free-radical bromination of a suitable pentafluoropropane.

-

Dehydrohalogenation: The resulting saturated dibromide or monobromide is then treated with a base (e.g., potassium hydroxide) to induce elimination, forming the desired double bond.

This process provides a reliable method for creating the vinylic bromide functionality.

Caption: A plausible two-step synthetic pathway to this compound.

Safety, Handling, and Storage Protocols

A specific Safety Data Sheet (SDS) for this compound is not universally available. Therefore, a conservative approach to handling is required, based on data from structurally similar halogenated compounds.[8][9] It is mandatory to consult the specific SDS provided by the supplier before any handling.

General Hazard Assessment:

-

Irritant: Assumed to be a skin, eye, and respiratory irritant.[10]

-

Inhalation: Vapors may be harmful if inhaled. All handling should occur in a certified chemical fume hood.

-

Flammability: While highly fluorinated compounds are often non-flammable, the presence of the C-Br bond and double bond warrants caution. Keep away from ignition sources.[9]

-

Decomposition: Hazardous decomposition products upon combustion may include hydrogen fluoride (HF) and hydrogen bromide (HBr).[8]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Use only in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Safe Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter the sewage system.[10]

Conclusion

This compound is a high-value, specialized reagent that offers significant potential for innovation in drug discovery and materials science. Its ability to introduce the pentafluoropropenyl group makes it a powerful tool for chemists seeking to leverage the well-documented benefits of fluorination. While its commercial availability is limited to specialty suppliers, its utility as a synthetic building block justifies the sourcing effort. Researchers must adhere to stringent safety and validation protocols to ensure the safe and effective use of this versatile compound.

References

-

Technology Networks. (2017). Chemists Unlock the Potential of Fluoroalkenes.

-

KU ScholarWorks. (n.d.). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones.

-

ResearchGate. (n.d.). Applications of gem‐difluoroalkenes in medicinal chemistry.

-

AK Scientific, Inc. (n.d.). 2-Bromoheptafluoropropane Safety Data Sheet.

-

CPAchem Ltd. (2023). Bromopentafluorobenzene Safety Data Sheet.

-

Google Patents. (n.d.). CN103044189B - Preparation device and method of 2-bromo heptafluoropropane.

-

LookChem. (n.d.). High quality this compound CAS NO 431-49-2.

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

-

Thermo Fisher Scientific. (n.d.). 2-Bromopentane Safety Data Sheet.

-

Sigma-Aldrich. (2025). Safety Data Sheet.

-

ChemicalBook. (n.d.). This compound | 431-49-2.

-

Fisher Scientific. (n.d.). 2-Bromopropiophenone Safety Data Sheet.

-

Google Patents. (n.d.). CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene.

Sources

- 1. DSpace [kuscholarworks.ku.edu]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 431-49-2 [amp.chemicalbook.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemists Unlock the Potential of Fluoroalkenes | Technology Networks [technologynetworks.com]

- 6. High quality this compound CAS NO 431-49-2 ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu Medichem Co. Ltd [m.chemicalbook.com]

- 7. CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. bg.cpachem.com [bg.cpachem.com]

Methodological & Application

Application Notes and Protocols for 2-Bromopentafluoropropene in Radical Polymerization

Introduction

Fluoropolymers, a class of polymers containing fluorine atoms, are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make them indispensable in a wide array of applications, from high-performance coatings and seals to advanced materials in the electronics and biomedical fields. The synthesis of well-defined fluoropolymers with controlled architectures and functionalities is a key area of research. Radical polymerization stands out as a versatile and widely used method for polymer synthesis. In the realm of controlled radical polymerization (CRP), techniques like Atom Transfer Radical Polymerization (ATRP) have emerged as powerful tools for creating polymers with predetermined molecular weights and narrow molecular weight distributions.

This document provides detailed application notes and protocols for the use of 2-bromopentafluoropropene (BPFP) in radical polymerization. BPFP is a versatile fluorinated building block that can participate in polymerization reactions in multiple capacities, primarily as a comonomer or as a precursor to a chain transfer agent. Understanding its behavior is crucial for the rational design and synthesis of novel fluorinated materials. These guidelines are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluoropolymers in their work.

The Multifaceted Role of this compound in Radical Polymerization

This compound (CF₂=C(Br)CF₃) is a highly reactive fluoroalkene. Its utility in radical polymerization stems from the presence of both a double bond, susceptible to radical addition, and a labile bromine atom, which can participate in chain transfer and initiation events.

This compound as a Comonomer

When used as a comonomer, BPFP can be incorporated into polymer chains alongside other vinyl monomers. This introduces fluorinated moieties into the polymer backbone, thereby modifying the material's properties. The bulky and electron-withdrawing pentafluoropropenyl group can significantly impact the polymer's thermal stability, chemical resistance, and surface properties.

This compound in Controlled Radical Polymerization

In the context of controlled radical polymerization, the bromine atom of BPFP is of particular interest. It can act as a functional group that facilitates control over the polymerization process. While not a conventional initiator or chain transfer agent on its own, its derivatives can be employed in techniques like ATRP.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a type of controlled/"living" radical polymerization that relies on a reversible equilibrium between active propagating radicals and dormant species. This equilibrium is typically catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. An alkyl halide is used as an initiator, and the polymerization proceeds through the repeated abstraction of the halogen atom by the catalyst to form a radical, which then adds to a monomer unit before being deactivated by the oxidized catalyst.

While BPFP itself is not a typical ATRP initiator, its structure provides a handle for the synthesis of molecules that can act as initiators or chain transfer agents. For instance, adducts of BPFP with other molecules can create structures with a bromine atom positioned to effectively initiate polymerization.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in radical polymerization. It is crucial to note that all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent unwanted side reactions with oxygen.

Protocol 1: Free Radical Copolymerization of Styrene and this compound

This protocol describes a standard free radical polymerization to incorporate BPFP units into a polystyrene chain.

Materials:

-

Styrene (purified by passing through a column of basic alumina)

-

This compound (BPFP)

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Anhydrous toluene

Procedure:

-

In a dry Schlenk flask equipped with a magnetic stir bar, add AIBN (e.g., 0.01 mmol, 1 eq).

-

Add anhydrous toluene (e.g., 5 mL).

-

Add purified styrene (e.g., 10 mmol, 100 eq).

-

Add this compound (e.g., 1 mmol, 10 eq).

-

Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath at 70°C to initiate the polymerization.

-

Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR or gas chromatography.

-

To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

-

Filter the precipitated polymer and wash it with fresh methanol.

-

Dry the polymer under vacuum to a constant weight.

-

Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and ¹H and ¹⁹F NMR for composition.

Protocol 2: Synthesis of a Macroinitiator for ATRP from a BPFP-Containing Copolymer

This protocol outlines a post-polymerization modification to introduce ATRP-initiating sites onto a polymer chain containing BPFP units. This is a conceptual protocol as direct literature on this specific transformation is scarce. The reactivity of the bromine on the double bond might require specific and carefully chosen reaction conditions.

Conceptual Rationale: The bromine atom in the incorporated BPFP unit is vinylic and generally less reactive in ATRP initiation compared to alkyl bromides. A more effective approach is to utilize the double bond of the BPFP unit for a subsequent chemical transformation to install a proper ATRP initiating group. This protocol is a hypothetical example of such a strategy.

Materials:

-

Styrene-co-BPFP copolymer (from Protocol 1)

-

A suitable radical initiator (e.g., AIBN)

-

A functionalizing agent containing an ATRP initiating group and a thiol, e.g., 2-bromoisobutyryl-terminated thiol. (This would likely require custom synthesis).

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Dissolve the styrene-co-BPFP copolymer in anhydrous THF in a Schlenk flask.

-

Add the 2-bromoisobutyryl-terminated thiol and AIBN.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture (e.g., 60-70°C) to initiate the radical thiol-ene reaction, attaching the ATRP initiator to the polymer backbone.

-

After the reaction is complete (monitored by NMR), precipitate the polymer in a non-solvent.

-

Purify the macroinitiator by repeated dissolution and precipitation.

-

Dry the macroinitiator under vacuum.

Protocol 3: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate using a Synthesized Macroinitiator

This protocol describes the use of the synthesized macroinitiator to grow polymethyl methacrylate (PMMA) chains from the fluorinated copolymer backbone, forming a graft copolymer.

Materials:

-

BPFP-functionalized macroinitiator

-

Methyl methacrylate (MMA) (purified)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anhydrous anisole (as solvent)

Procedure:

-

To a dry Schlenk flask, add CuBr (e.g., 0.05 mmol) and the macroinitiator (e.g., 0.05 mmol of initiating sites).

-

Seal the flask, and evacuate and backfill with nitrogen three times.

-

Add anhydrous anisole, purified MMA (e.g., 5 mmol), and PMDETA (e.g., 0.05 mmol) via syringe.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C).

-

Monitor the polymerization by taking samples at regular intervals to determine monomer conversion and molecular weight evolution.

-

Terminate the polymerization by cooling and exposing the reaction to air.

-

Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent like cold methanol or hexane.

-

Dry the resulting graft copolymer under vacuum.

Data Presentation and Visualization

Table 1: Exemplary Polymerization Conditions and Results

| Entry | Monomer(s) | [M]₀:[I]₀:[CTA]₀ | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | Styrene/BPFP | 100:1:0 | Toluene | 70 | 12 | 12,000 | 1.8 |

| 2 | MMA | 100:1 (macro-I) | Anisole | 80 | 6 | 25,000 | 1.3 |

M: Monomer, I: Initiator, CTA: Chain Transfer Agent, Mₙ: Number-average molecular weight, PDI: Polydispersity Index. Data are representative and will vary based on specific reaction conditions.

Visualization of Polymerization Schemes

Free Radical Copolymerization of Styrene and BPFP

Caption: Workflow for free radical copolymerization.

ATRP using a BPFP-derived Macroinitiator

Caption: Mechanism of ATRP initiated from a macroinitiator.

Conclusion

This compound

Application Notes & Protocols: Synthesis of Functional Fluorinated Polymers Using 2-Bromopentafluoropropene

Foreword: The Strategic Value of 2-Bromopentafluoropropene in Advanced Polymer Design

Fluorinated polymers are a cornerstone of high-performance materials, prized for their exceptional thermal stability, chemical inertness, and unique surface properties.[1][2] However, the very inertness that makes them valuable also presents a challenge for functionalization. The introduction of reactive handles into the polymer backbone or side chains is a critical strategy for creating next-generation materials with tailored properties, such as cross-linkable elastomers, graft copolymers, and surfaces for biomedical applications.

This guide focuses on a monomer of significant strategic importance: This compound (CF₂=C(Br)CF₃) . This monomer is unique in that it combines a readily polymerizable fluoroalkene structure with a reactive carbon-bromine (C-Br) bond. This C-Br bond serves as a versatile anchor for post-polymerization modification, allowing for the covalent attachment of a wide array of functional groups.

For researchers, scientists, and drug development professionals, polymers derived from this compound offer a powerful platform for innovation. The bromine atom can act as a "cure site" for crosslinking, creating robust fluoroelastomers, or as a site for nucleophilic substitution to introduce hydrophilic chains, bioactive molecules, or other functionalities.[3] This document provides a detailed exploration of the synthesis of polymers using this monomer, grounded in established principles of radical polymerization and drawing from authoritative research on structurally analogous systems. We will delve into not just the "how" but the "why" of protocol design, empowering you to adapt and innovate in your own research endeavors.

Section 1: The this compound Monomer: Structure and Reactivity

The this compound molecule possesses a unique electronic and steric profile that dictates its polymerization behavior.

-

Structure: The monomer features a terminal double bond, making it amenable to addition polymerization. The presence of five fluorine atoms, particularly the electron-withdrawing trifluoromethyl (CF₃) group, significantly influences the polarity and reactivity of the double bond.

-

Reactivity in Radical Polymerization: Fluoroalkenes are generally susceptible to free-radical polymerization.[4] The electron-deficient nature of the double bond in this compound makes it a good acceptor for radical species. However, steric hindrance from the bulky CF₃ and Br groups can influence the rate of propagation. While the homopolymerization of some highly substituted fluoroalkenes can be challenging, copolymerization with less hindered monomers is often highly effective.[3]

-

The C-Br Bond as a Functional Handle: The key feature of this monomer is the bromine atom attached to the double bond. This bond is retained in the polymer backbone after polymerization. The C-Br bond is significantly weaker than C-F bonds and is susceptible to a variety of chemical transformations, providing a powerful tool for post-polymerization modification.[5]

Section 2: Polymerization Methodologies: A Focus on Radical Polymerization

While various polymerization techniques exist, free-radical polymerization is the most practical and widely documented method for fluoroalkenes.[4] Anionic methods are often complicated by the high electrophilicity of fluorinated monomers, which can lead to side reactions with initiators.[1][6]

The Causality of Radical Polymerization

Radical polymerization proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[4] This method is robust, tolerant of a wide range of functional groups (like the C-Br bond), and can be conducted under relatively mild conditions.

Proposed Protocol: Radical Homopolymerization of this compound

Disclaimer: The following protocol is a model procedure based on established methods for structurally similar fluorinated monomers.[7][8] Researchers should perform small-scale trials to optimize conditions.

Objective: To synthesize poly(this compound) via solution polymerization.

Materials:

-

Monomer: this compound (purified by passing through basic alumina to remove inhibitors).

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). The choice depends on the desired reaction temperature.[9]

-

Solvent: Anhydrous, degassed solvent such as acetonitrile, 1,1,2-trichlorotrifluoroethane (Freon 113), or supercritical CO₂. The solvent must not have easily abstractable hydrogens.

-

Equipment: High-pressure stainless-steel autoclave with magnetic stirring, vacuum line, Schlenk flasks.

Step-by-Step Methodology:

-

Reactor Preparation: Thoroughly clean and dry the autoclave. Assemble and pressure-test the system. Evacuate the reactor under high vacuum and heat to remove any adsorbed water and oxygen. Backfill with an inert gas (e.g., Argon or Nitrogen).

-

Reagent Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the initiator in the chosen solvent. A typical molar ratio of [Monomer]:[Initiator] would be in the range of 200:1 to 1000:1, depending on the target molecular weight.

-

Charging the Reactor:

-

Transfer the initiator solution to the autoclave via cannula.

-

Cool the autoclave to a low temperature (e.g., -78 °C with a dry ice/acetone bath) to reduce the vapor pressure of the monomer.

-

Transfer a known quantity of the liquid this compound monomer into the cooled autoclave.

-

-

Polymerization:

-

Seal the autoclave securely.

-

Place the autoclave in a heating mantle or oil bath pre-set to the desired reaction temperature (e.g., 60-80 °C for AIBN).

-

Commence vigorous stirring.

-

Monitor the reaction progress by observing the pressure drop inside the reactor (as the monomer is consumed). Allow the reaction to proceed for a set time (e.g., 12-24 hours).

-

-

Termination and Isolation:

-

Cool the reactor to room temperature. Carefully vent any unreacted monomer.

-

Open the reactor and dissolve the polymer solution in a suitable solvent if necessary.

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the precipitated polymer by filtration.

-

-

Purification: Re-dissolve the polymer in a minimal amount of a good solvent (e.g., acetone or THF) and re-precipitate it to remove residual monomer and initiator fragments. Repeat this process 2-3 times.

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 3: Copolymerization Strategies

Copolymerization is a powerful technique to fine-tune polymer properties. By incorporating this compound with another monomer, one can create materials that blend the properties of both constituents. A particularly relevant comonomer is vinylidene fluoride (VDF), which is known to readily copolymerize with other fluoroalkenes.[3][7]

Proposed Protocol: Radical Copolymerization with Vinylidene Fluoride (VDF)

Objective: To synthesize a random copolymer of VDF and this compound, P(VDF-co-BFP).

Methodology: The protocol is similar to the homopolymerization procedure described in Section 2.2, with the following key modifications:

-

Monomer Feed: Both VDF (a gas at room temperature) and this compound (a liquid) are charged into the autoclave. The initial molar ratio of the two monomers in the feed will determine the composition of the resulting copolymer. VDF is typically charged by pressure from a lecture bottle.

-

Reaction Conditions: A common initiator for VDF copolymerization is tert-butyl peroxypivalate, which requires a reaction temperature of around 75 °C.[7]

-

Compositional Analysis: The final copolymer composition must be determined experimentally, typically using ¹⁹F NMR spectroscopy, by integrating the distinct signals corresponding to each monomer unit.[3][7]

| Parameter | Homopolymerization | Copolymerization with VDF | Rationale / Causality |

| Monomer(s) | This compound | This compound & VDF | VDF is introduced to modify properties like flexibility and piezoelectric response. |

| Initiator | AIBN (60-80 °C) | tert-Butyl Peroxypivalate (~75 °C) | Peroxypivalates are highly efficient for VDF polymerizations.[7] |

| Pressure | Autogenous | Higher initial pressure due to VDF gas | The pressure is determined by the vapor pressure of monomers and reaction temperature. |

| Key Output | Poly(this compound) | P(VDF-co-BFP) | A random copolymer with tunable properties based on monomer ratio. |

Section 4: The Power of the Pendant Bromine: Post-Polymerization Modification

The true utility of incorporating this compound into a polymer lies in the reactivity of the C-Br bond. This allows for the transformation of a relatively inert fluoropolymer into a highly functional material.

Application Protocol: Thiol-ene "Click" Reaction for Grafting

Objective: To graft thiol-containing molecules onto a P(VDF-co-BFP) backbone. This is a highly efficient "click" chemistry reaction.[5]

Materials:

-

Polymer: P(VDF-co-BFP) synthesized as described above.

-

Thiol: A functional thiol, e.g., 1-thioglycerol (for hydrophilicity) or a fluorescently tagged thiol.

-

Base: A non-nucleophilic base, e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Solvent: An aprotic polar solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

Step-by-Step Methodology:

-

Polymer Dissolution: Dissolve a known amount of the P(VDF-co-BFP) in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

Reagent Addition:

-

Add the thiol compound. A molar excess relative to the bromine content of the polymer is recommended (e.g., 1.5 to 3 equivalents) to ensure complete reaction.

-

Add the base (e.g., 2-4 equivalents relative to the thiol) to deprotonate the thiol and form the more nucleophilic thiolate anion.

-

-

Reaction:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the reaction.

-

Monitor the reaction progress using techniques like ¹⁹F NMR (observing the disappearance of the signal associated with the C(Br)CF₃ environment) or IR spectroscopy (appearance of new functional group signals).

-

-

Purification:

-

Once the reaction is complete, precipitate the functionalized polymer into a non-solvent (e.g., water or methanol).

-

Wash the polymer extensively to remove excess thiol, base, and salts. Dialysis may be required for water-soluble products.

-

-

Drying: Dry the final functionalized polymer under vacuum to a constant weight.

This modification strategy opens the door to creating amphiphilic block copolymers, polymer-drug conjugates, and biocompatible surfaces, making it a highly valuable technique for drug development and advanced materials science.

References

-

Fully Automated Multi-Step Synthesis of Block Copolymers. MDPI. Available at: [Link]

-

Procedures for homogeneous anionic polymerization. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. Available at: [Link]

-

Tutorial on Anionic Polymerization. University of Jena. Available at: [Link]

-

Block Copolymers: Synthesis, Self-Assembly, and Applications. PMC. Available at: [Link]

-

Synthesis and polymerization of fluorinated monomers bearing a reactive lateral group 13. Copolymerization of vinylidene fluoride with 2-benzoyloxypentafluoropropene. European Polymer Journal. Available at: [Link]

-

Anionic Vinyl Polymerization. Wiley-VCH. Available at: [Link]

-

Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent. Polymer Chemistry. Available at: [Link]

-

Synthesis and characterization of proton conducting, fluorine-containing block copolymers. Journal of Membrane Science. Available at: [Link]

- Functional fluoropolymers. Google Patents.

-

Fluorinated Polymers: Volume 2: Applications. Royal Society of Chemistry. Available at: [Link]

- Process of preparing functional fluoropolymers. Google Patents.

-

Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. ACS Publications. Available at: [Link]

-

Radical Copolymerization of Vinylidene Fluoride with 8‐Bromo‐1H,1H,2H‐perfluorooct‐1‐ene: Microstructure, Crosslinking and Thermal Properties. Macromolecular Chemistry and Physics. Available at: [Link]

-

Metal-Free Radical Homopolymerization of Olefins and Their (Co)Polymerization with Polar Monomers. MDPI. Available at: [Link]

-

History of Post-polymerization Modification. Wiley-VCH. Available at: [Link]

-

Synthesis of amphiphilic block copolymers, poly(ethylene-bl-MMA), by one pot synthesis by combination of ROMP and ATRP using multifunctional ruthenium catalyst. ResearchGate. Available at: [Link]

-

Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. MDPI. Available at: [Link]

-

Anionic Polymerization Using Flow Microreactors. MDPI. Available at: [Link]

-

Reactive Conjugated Polymers: Synthesis, Modification, and Electrochemical Properties of Polypentafluorophenylacetylene (Co)Polymers. PubMed. Available at: [Link]

-

Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. MDPI. Available at: [Link]

-

Living Anionic Polymerization of 2-Isopropenylthiophene Derivatives. ResearchGate. Available at: [Link]

-

Functional polymers by atom transfer radical polymerization. Progress in Polymer Science. Available at: [Link]

- Method of producing fluoropolymers using acid-functionalized monomers. Google Patents.

-

Synthesis and polymerization of novel fluorinated methacrylates bearing alkoxyl groups derived from radical addition reaction of perfluoroisopropenyl ester. ResearchGate. Available at: [Link]

-

Radical Homopolymerization of Vinylidene Fluoride Initiated bytert-Butyl Peroxypivalate. Investigation of the Microstructure by19F and1H NMR Spectroscopies and Mechanisms. ResearchGate. Available at: [Link]

-

Synthesis of (Z)-5-bromopent-2-ene. YouTube. Available at: [Link]

-

Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. MDPI. Available at: [Link]

-

Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP. RSC Publishing. Available at: [Link]

Sources

- 1. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 2. Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Sci-Hub. Radical Copolymerization of Vinylidene Fluoride with 8‐Bromo‐1H,1H,2H‐perfluorooct‐1‐ene: Microstructure, Crosslinking and Thermal Properties / Macromolecular Chemistry and Physics, 2007 [sci-hub.box]

- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 7. Sci-Hub. Synthesis and polymerization of fluorinated monomers bearing a reactive lateral group 13. Copolymerization of vinylidene fluoride with 2-benzoyloxypentafluoropropene / European Polymer Journal, 2003 [sci-hub.ru]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application and Protocol Guide: Suzuki Cross-Coupling Reactions with 2-Bromopentafluoropropene

Senior Application Scientist Note:

To our valued community of researchers, scientists, and drug development professionals,

The functionalization of fluorinated building blocks is a cornerstone of modern medicinal and materials chemistry. The pentafluoropropenyl group, in particular, offers a unique combination of steric and electronic properties. While the Suzuki-Miyaura cross-coupling is a powerful and versatile tool for C-C bond formation, a comprehensive review of peer-reviewed literature reveals a notable scarcity of detailed, optimized protocols and substrate scope studies specifically for the coupling of 2-bromopentafluoropropene with a diverse range of arylboronic acids.

This absence of specific, citable data prevents the creation of a detailed Application Note and Protocol that meets our stringent standards for scientific integrity and authoritative grounding. Providing a protocol extrapolated from similar, but distinct, fluorinated alkenes would be speculative and could lead to inefficient or unsuccessful experiments, which we strive to avoid.

Therefore, this document will instead serve as an expert guide, synthesizing established principles from closely related Suzuki-Miyaura reactions involving other challenging fluoroalkenes. We will outline the critical mechanistic considerations, explain the rationale for selecting catalysts, ligands, and bases, and provide a well-reasoned, general protocol framework. This guide is designed to empower you, the researcher, with the foundational knowledge to develop and optimize this specific transformation in your own laboratory settings. We will ground our recommendations in analogous, citable examples from the literature to provide a solid starting point for your investigations.

Introduction: The Potential of the 2-Pentafluoropropenyl Moiety

The introduction of fluorinated motifs is a widely used strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 2-pentafluoropropenyl group (CF₃CF=C<) is a particularly interesting building block, offering a sterically demanding and electron-deficient vinyl system. Its successful and predictable coupling to aromatic and heteroaromatic systems via the Suzuki-Miyaura reaction would provide a direct route to a novel class of compounds for screening and development.

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)–C(sp²) bonds, valued for its functional group tolerance and the generally low toxicity of its boron-based reagents.[3][4] However, the unique electronic nature of substrates like this compound presents specific challenges that require careful consideration of the catalytic system.

Mechanistic Considerations for a Fluorinated Alkene

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The specific nature of this compound impacts each of these steps.

-

Oxidative Addition: The C-Br bond in this compound is activated by the electron-withdrawing nature of the adjacent fluoroalkyl groups. This facilitates the initial oxidative addition of the Pd(0) catalyst, which is often the rate-limiting step for less reactive aryl bromides.[3] This enhanced reactivity is an advantage, suggesting that the reaction may proceed under relatively mild conditions.

-

Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its boronate form) to the palladium(II) center. The efficiency of transmetalation is highly dependent on the choice of base, which activates the boronic acid to form a more nucleophilic "ate" complex. For challenging couplings, particularly with electron-deficient partners, the selection of an appropriate base and solvent system is critical to ensure this step proceeds efficiently.[5]

-

Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. The steric and electronic properties of the ligands on the palladium center are crucial. Bulky, electron-rich ligands are known to accelerate reductive elimination, especially for sterically hindered coupling partners.[1]

Below is a generalized diagram of the catalytic cycle adapted for this compound.

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Key Parameters and System Selection

Based on literature for analogous fluorinated and electron-deficient substrates, the following components are crucial for designing a successful reaction.

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount. While simple catalysts like Pd(PPh₃)₄ may have some utility, challenging couplings typically require more sophisticated systems.

-

Palladium Precatalyst: Air-stable Pd(II) precatalysts such as PdCl₂(dppf) or Pd(OAc)₂ are commonly used. These are reduced in situ to the active Pd(0) species. Modern, well-defined precatalysts that incorporate the ligand (e.g., XPhos Pd G3) are often more efficient and reproducible.

-

Ligands: For electron-deficient vinyl bromides, bulky and electron-rich phosphine ligands are highly recommended.

-

Biaryl Phosphines (Buchwald-type): Ligands like SPhos and XPhos are designed to be sterically demanding and electron-donating, which promotes both oxidative addition of challenging substrates and the final reductive elimination step.[1]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective ligands for Suzuki couplings, often showing high stability and activity.

-

Base and Solvent Selection

The base is not merely a spectator; it is integral to the transmetalation step.

-

Bases:

-

Carbonates (e.g., K₂CO₃, Cs₂CO₃) are common and effective, particularly in aqueous solvent mixtures. Cesium carbonate is often more effective for difficult couplings due to its higher solubility and the positive effect of the cesium cation.

-

Phosphates (e.g., K₃PO₄) are another strong choice, often used in anhydrous polar aprotic solvents like dioxane or THF.

-

-

Solvents:

-

Ethereal Solvents: 1,4-Dioxane or tetrahydrofuran (THF), often with a small amount of water, are standard choices. The water can aid in dissolving the base and facilitating the formation of the active boronate species.

-

Aromatic Solvents: Toluene can also be effective, particularly for reactions run at higher temperatures.

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be used, but may lead to side reactions at elevated temperatures.

-

General Experimental Protocol Framework

Disclaimer: The following protocol is a generalized starting point based on successful couplings of similar fluorinated substrates.[1] It has not been validated specifically for this compound and must be optimized for any given arylboronic acid partner.

Caption: A typical experimental workflow for Suzuki cross-coupling.

Materials & Equipment:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium precatalyst (e.g., Pd(OAc)₂, 1–3 mol%)

-

Ligand (e.g., SPhos, 2–6 mol%)

-

Base (e.g., K₃PO₄, 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere setup (Argon or Nitrogen line)

-

Standard glassware for workup and purification

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the arylboronic acid, the base, the palladium precatalyst, and the ligand.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane) via syringe.

-

Substrate Addition: Add the this compound (a volatile liquid) carefully via syringe.

-

Reaction: Place the sealed flask in a preheated heating block or oil bath and stir vigorously at the desired temperature (a starting point of 80–100 °C is recommended).

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS by quenching a small aliquot, or by ¹⁹F NMR if feasible). The disappearance of the starting material indicates completion, typically within 12-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Proposed Substrate Scope & Optimization Strategy

As no specific data is available, the following table illustrates a proposed screening strategy for a researcher to build a substrate scope. The "Expected Yield" is a qualitative estimation based on general Suzuki-Miyaura principles.

| Arylboronic Acid Partner | Electronic Nature | Steric Hindrance | Expected Yield | Optimization Notes |

| Phenylboronic acid | Neutral | Low | Good to High | Good model substrate for initial optimization. |

| 4-Methoxyphenylboronic acid | Electron-Donating | Low | Good | May require slightly longer reaction times. |

| 4-Cyanophenylboronic acid | Electron-Withdrawing | Low | High | Should react readily. |

| 2-Methylphenylboronic acid | Neutral | High (ortho-sub) | Moderate to Good | May require a bulkier ligand (e.g., XPhos) or higher temperature. |

| Naphthylboronic acid | Extended π-system | Moderate | Good | Generally good coupling partners. |

| Thiopheneboronic acid | Heteroaromatic | Low | Moderate to Good | Heterocycles can sometimes inhibit catalysts; ligand choice is key. |

Troubleshooting & Optimization:

-

Low Conversion: If the starting material is not consumed, consider increasing the temperature, switching to a more active catalyst system (e.g., a more electron-rich ligand), or trying a different base/solvent combination (e.g., Cs₂CO₃ in dioxane/water).

-

Protodeboronation: If significant amounts of the arene (Ar-H) byproduct are observed, it indicates the boronic acid is decomposing. This can be mitigated by using potassium trifluoroborate salts (Ar-BF₃K) instead of boronic acids, or by ensuring strictly anhydrous conditions if water is promoting the side reaction.[5]

-

Homocoupling: Formation of biaryl (Ar-Ar) byproducts can result from oxygen contamination. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas.

Safety Precautions

-

This compound: This is a volatile and potentially toxic halogenated compound. Handle only in a well-ventilated chemical fume hood. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid creating dust.

-

Bases: Strong bases like potassium phosphate are corrosive. Avoid contact with skin.

-

Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Handle under inert atmosphere and away from ignition sources.

Conclusion

While a specific, validated protocol for the Suzuki-Miyaura coupling of this compound remains to be published in detail, the reaction is theoretically sound and highly promising. By applying established principles for the coupling of electron-deficient vinyl halides—namely, the use of robust catalytic systems featuring bulky, electron-rich ligands and appropriate base/solvent combinations—researchers are well-equipped to develop this transformation. The framework and considerations provided in this guide serve as an expert-informed starting point for unlocking the synthetic potential of this valuable fluorinated building block.

References

To be populated by the researcher as specific conditions are optimized and analogous literature is consulted.

-

Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkyl-Substituted Monofluoroalkenes. (2020). Molecules, 25(23), 5532. [Link]

-

Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes. (2006). Journal of Organic Chemistry, 71(10), 3743-7. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2007). The Journal of Organic Chemistry, 72(14), 5241-5254. [Link]

-

Palladium-catalyzed cross-coupling reactions of organoboron compounds. (1995). Chemical Reviews, 95(7), 2457-2483. [Link]

-

Suzuki–Miyaura couplings (R=CH3, CF3, COCH3). (n.d.). ResearchGate. [Link]

-

Pentafluoropropene at Rh(I) Complexes [Rh(E)(PEt3)3] (E=H, GePh3, Si(OEt)3, F, Cl). (2018). Chemistry – A European Journal, 24(51), 13586-13596. [Link]

-

Synthesis and Characterization of Pentafluorosulfanyl-Functionalized Fullerenes. (2018). Journal of Fluorine Chemistry, 211, 52-59. [Link]

-

Generation of Magnesium Pentafluoropropen-2-olate from Hexafluoroisopropanol and Synthesis of 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketones. (2020). The Journal of Organic Chemistry, 85(1), 543-550. [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Journal of the American Chemical Society, 124(46), 13662-13663. [Link]

-

ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. (2015). ChemInform, 46(36). [Link]

-

Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024). Beilstein Journal of Organic Chemistry, 20, 2691-2703. [Link]

-

Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (2015). Dalton Transactions, 44(2), 533-536. [Link]

-

PROCESS FOR THE PREPARATION OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF). (2021). European Patent Office. [Link]

-

Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024). Beilstein Journal of Organic Chemistry, 20, 2691-2703. [Link]

-

(PDF) Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. (2020). ResearchGate. [Link]

-

Synthesis of Fluorinated Compounds by C-H Bond Functionalization. (n.d.). University of Houston. [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Catalysts, 7(5), 147. [Link]

Sources

- 1. Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uh-ir.tdl.org [uh-ir.tdl.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]